2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride

HDAC8 inhibitor isoform selectivity epigenetics

2-(Aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride (CAS 324009-20-3) is a synthetic small molecule (C₉H₁₂Cl₂N₂O₂, MW 251.11) characterized by an aminooxy (–ONH₂) warhead linked via an acetamide bridge to a 4-chlorobenzyl cap group. The compound has been profiled against human histone deacetylase (HDAC) isoforms, with data deposited in ChEMBL and BindingDB demonstrating measurable inhibition of HDAC6 (IC₅₀ = 8,200 nM), HDAC8 (IC₅₀ = 470 nM), and HDAC1 (IC₅₀ = 3,800 nM).

Molecular Formula C9H12Cl2N2O2
Molecular Weight 251.11
CAS No. 324009-20-3
Cat. No. B3010380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride
CAS324009-20-3
Molecular FormulaC9H12Cl2N2O2
Molecular Weight251.11
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CON)Cl.Cl
InChIInChI=1S/C9H11ClN2O2.ClH/c10-8-3-1-7(2-4-8)5-12-9(13)6-14-11;/h1-4H,5-6,11H2,(H,12,13);1H
InChIKeyBZEKDZYXGJZHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride (CAS 324009-20-3): Verified Physicochemical Identity and HDAC Inhibitory Profile


2-(Aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride (CAS 324009-20-3) is a synthetic small molecule (C₉H₁₂Cl₂N₂O₂, MW 251.11) characterized by an aminooxy (–ONH₂) warhead linked via an acetamide bridge to a 4-chlorobenzyl cap group . The compound has been profiled against human histone deacetylase (HDAC) isoforms, with data deposited in ChEMBL and BindingDB demonstrating measurable inhibition of HDAC6 (IC₅₀ = 8,200 nM), HDAC8 (IC₅₀ = 470 nM), and HDAC1 (IC₅₀ = 3,800 nM) [1][2]. Its predicted drug-like properties include a cLogP of 3.07 and topological polar surface area (TPSA) of 64.35 Ų [3]. The aminooxy group enables chemoselective oxime ligation with carbonyl-containing molecules, positioning the compound as a potential intermediate for bioconjugation and probe synthesis [4].

Why Generic Substitution of 2-(Aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride Fails: Structural Determinants of HDAC Isoform Selectivity and Physicochemical Profile


Although 2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride belongs to the broader aminooxy-acetamide class, its specific substitution pattern—a 4-chlorobenzyl cap linked through an acetamide spacer to the zinc-binding aminooxy warhead—produces a unique HDAC isoform inhibition fingerprint that cannot be assumed for close structural analogs. The compound exhibits a 17.4-fold selectivity for HDAC8 (IC₅₀ = 470 nM) over HDAC6 (IC₅₀ = 8,200 nM) [1], a selectivity vector that is inverted relative to many hydroxamate-based HDAC inhibitors (e.g., SAHA shows ~4-fold preference for HDAC8 over HDAC6). Simply replacing the 4-chlorobenzyl group with a phenyl ring (as in 2-(aminooxy)-N-(4-chlorophenyl)acetamide) reduces the cLogP from 3.07 to 1.17 , potentially altering membrane permeability and pharmacokinetic behavior. The aminooxy warhead itself distinguishes this compound from hydroxamic acid HDAC inhibitors by enabling oxime-based bioconjugation, a property absent in classic inhibitors such as vorinostat (SAHA) or trichostatin A (TSA) [2].

Quantitative Differentiation Evidence for 2-(Aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride: Head-to-Head and Cross-Study Comparator Data


HDAC8 Inhibition: 470 nM Potency and 17-Fold Selectivity Over HDAC6 Contrasts with Pan-HDAC Inhibitors SAHA and TSA

2-(Aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride inhibits human HDAC8 with an IC₅₀ of 470 nM and exhibits 17.4-fold selectivity over HDAC6 (IC₅₀ = 8,200 nM) in recombinant enzyme assays [1]. This selectivity profile is quantitatively distinct from the pan-HDAC inhibitor SAHA (vorinostat), which inhibits HDAC8 with an IC₅₀ of 5.5 nM—approximately 85-fold more potent—but displays only ~4-fold selectivity over HDAC6 (IC₅₀ = 21.5 nM) [2]. Trichostatin A (TSA) inhibits HDAC8 at 6 nM (78-fold more potent than the target compound) but also lacks the HDAC8-over-HDAC6 selectivity bias [3]. Conversely, the aminooxy-scaffold HDAC6-selective inhibitor VS13 achieves an HDAC6 IC₅₀ of 10 nM—820-fold more potent on HDAC6 but with inverted selectivity (HDAC8 IC₅₀ = 9,290 nM, VS13 prefers HDAC6) [4]. The target compound thus occupies a distinct selectivity niche: moderate HDAC8 potency with pronounced HDAC8-over-HDAC6 preference, unmatched by SAHA, TSA, or VS13.

HDAC8 inhibitor isoform selectivity epigenetics

HDAC1 Inhibition at 3.8 μM: Differentiated from Low-Nanomolar Class I HDAC Inhibitors SAHA and TSA

The target compound inhibits recombinant human HDAC1 with an IC₅₀ of 3,800 nM [1]. This micromolar potency contrasts sharply with SAHA (HDAC1 IC₅₀ = 33–38 nM) [2] and TSA (HDAC1 IC₅₀ = 3.25 nM) [3], which are 100- to 1,170-fold more potent on HDAC1. The reduced HDAC1 activity of the target compound, combined with its moderate HDAC8 preference, creates a profile distinct from both pan-HDAC inhibitors (SAHA, TSA) and Class I-selective agents such as entinostat (MS-275, HDAC1 IC₅₀ ≈ 300 nM).

HDAC1 inhibitor Class I HDAC anticancer target

cLogP of 3.07: Intermediate Lipophilicity Distinguished from More Hydrophilic Phenyl Analog and More Lipophilic SAHA

The calculated partition coefficient (cLogP) of 2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride is 3.07 [1], reflecting the contribution of the 4-chlorobenzyl moiety. Removing the benzyl methylene to yield the direct phenyl analog 2-(aminooxy)-N-(4-chlorophenyl)acetamide reduces the LogP to 1.17 —a 1.9 log unit decrease that corresponds to an approximately 80-fold reduction in predicted membrane partitioning. In contrast, the pan-HDAC inhibitor SAHA has a measured LogP of approximately 1.9 [2], placing the target compound intermediate between these two comparators: more lipophilic than the phenyl analog but less lipophilic than many HDAC-targeted hydroxamic acids bearing larger aromatic caps. This intermediate lipophilicity may offer a balanced permeability profile for cellular assays where excessive hydrophobicity causes non-specific binding.

lipophilicity cLogP drug-likeness permeability

Aminooxy Warhead Enables Chemoselective Oxime Bioconjugation: Functionality Absent in Hydroxamic Acid HDAC Inhibitors

The aminooxy (–ONH₂) group of the target compound reacts chemoselectively with aldehydes and ketones to form stable oxime bonds under mild conditions (pH ~4–7, aqueous buffer) [1]. This reactivity is quantitatively validated: aminooxy compounds can be detected and quantified at concentrations ≥0.25 μM via radiometric oxime formation with [2-¹⁴C]acetone [1]. In contrast, hydroxamic acid HDAC inhibitors (SAHA, TSA, VS13) lack this functional group and cannot participate in oxime-based bioconjugation without structural derivatization. The aminooxy functionality positions 2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride as a dual-purpose molecule: it retains measurable HDAC inhibitory activity while offering a reactive handle for conjugation to carbonyl-modified antibodies, fluorophores, or solid supports—capabilities directly relevant to ADC linker design and chemical probe synthesis .

oxime ligation bioconjugation chemical probe ADC linker

Molecular Weight (251.11) Places the Compound in a Favorable Range for Cellular Permeability Relative to Larger HDAC Probe Molecules

With a molecular weight of 251.11 g/mol (free base corrected: 214.65 g/mol), the target compound is significantly smaller than SAHA (MW 264.32) [1] and substantially smaller than the (arylidene)aminoxy HDAC inhibitor VS13 (MW ~400–450) [2] or Tubastatin A (MW 335.4). The lower molecular weight places it within the preferred range for lead-like chemical probes (MW ≤ 300) as defined by the rule-of-three guidelines for fragment-based drug discovery [3]. This size advantage translates to a higher ligand efficiency (LE) potential: for HDAC8, LE ≈ 0.28 kcal/mol per heavy atom (calculated from IC₅₀ = 470 nM, 16 heavy atoms), compared to SAHA's HDAC8 LE ≈ 0.38 (more potent but heavier, 19 heavy atoms). While the absolute LE is lower, the smaller size offers greater scope for subsequent medicinal chemistry optimization.

molecular weight drug-likeness cellular permeability lead-like properties

4-Chlorobenzyl Cap Group Contributes to HDAC8 Preference and Distinguishes the Compound from Non-Chlorinated and Non-Benzylated Aminooxy-Acetamide Analogs

The 4-chlorobenzyl moiety on the target compound is the key structural differentiator from simpler aminooxy-acetamides. The non-chlorinated, non-benzylated analog 2-(aminooxy)acetamide (MW 90.08) lacks any reported HDAC inhibitory activity and serves primarily as a bioconjugation linker [1]. The benzyl analog 2-(aminooxy)-N-benzylacetamide (CAS 751454-72-5, MW 180.20, LogP ~1.57) lacks the chlorine substituent . While quantitative HDAC inhibition data for the des-chloro benzyl analog are not publicly deposited, the chlorine atom on the target compound increases both lipophilicity (ΔLogP ~1.5 vs benzyl analog) and potential halogen-bond interactions within the HDAC active site tunnel, which has been demonstrated to accommodate aromatic cap groups with halogen substituents [2]. The HDAC8 preference (IC₅₀ = 470 nM) observed for the target compound is consistent with known SAR showing that HDAC8's wider active site channel accommodates bulkier cap groups more readily than HDAC1 or HDAC6.

SAR 4-chlorobenzyl HDAC8 selectivity cap group

Optimal Application Scenarios for 2-(Aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride Based on Verified Differentiation Evidence


HDAC8-Selective Chemical Probe Development Requiring Reduced HDAC6 Confounding

The compound's 17.4-fold selectivity for HDAC8 (IC₅₀ = 470 nM) over HDAC6 (IC₅₀ = 8,200 nM), combined with its micromolar HDAC1 activity, makes it suitable as a starting scaffold for developing HDAC8-preferring chemical probes. Unlike SAHA (HDAC8/HDAC6 ratio = 3.9) or TSA (ratio = 0.33), the target compound provides a selectivity window that allows researchers to attribute cellular phenotypes more confidently to HDAC8 inhibition rather than off-target HDAC6 effects [1][2]. Its moderate potency (sub-micromolar on HDAC8) is appropriate for probe applications where complete target ablation is not required.

Dual-Function HDAC Inhibitor–Bioconjugation Linker for Chemical Biology Workflows

The aminooxy group enables chemoselective oxime ligation with carbonyl-containing biomolecules (validated detection at ≥0.25 μM) [3], a property absent in hydroxamic acid HDAC inhibitors. This dual functionality allows the compound to serve simultaneously as an HDAC inhibitor and a conjugation handle in the same molecule, streamlining workflows for target engagement studies, affinity-based proteomics, or antibody-drug conjugate (ADC) linker design where HDAC inhibition coupled with payload delivery is therapeutically relevant .

Lead-Like Scaffold for HDAC8-Targeted Medicinal Chemistry Optimization

With a molecular weight of 251.11 (free base: 214.65) and 16 heavy atoms, the compound falls within lead-like chemical space (MW ≤ 300) as defined by fragment-based drug discovery guidelines [4]. Its intermediate cLogP of 3.07 provides a balanced lipophilicity profile for cellular permeability without excessive hydrophobicity. Medicinal chemistry teams can leverage the 4-chlorobenzyl cap and aminooxy warhead as vectors for systematic SAR exploration, adding substituents while maintaining drug-like properties—a strategic advantage over heavier HDAC inhibitor scaffolds such as VS13 (MW ~400–450) or Tubastatin A (MW 335.4) [5].

Negative Control or Selectivity Benchmarking in HDAC6-Focused Screening Campaigns

Given that the compound inhibits HDAC6 with an IC₅₀ of 8,200 nM—over 800-fold weaker than the HDAC6-selective inhibitor VS13 (IC₅₀ = 10 nM) [5]—it can serve as a selectivity control in HDAC6 inhibitor screening cascades. Its micromolar HDAC6 activity combined with moderate HDAC8 potency provides a reference point for distinguishing true HDAC6-selective hits from compounds with broader HDAC inhibition profiles, improving the quality of hit triage in drug discovery campaigns.

Quote Request

Request a Quote for 2-(aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.